

In-Depth Technical Guide: The Origin and Synthesis of Delisens™ Peptide

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Compound of Interest		
Compound Name:	Delisens	
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Abstract

Delisens[™] peptide, chemically identified as Acetyl Hexapeptide-49, is a synthetic peptide developed for the specialized care of sensitive skin. Its primary mechanism of action involves the modulation of the Proteinase-Activated Receptor-2 (PAR-2), a key player in neurogenic inflammation and the integrity of the skin barrier. This technical guide provides a comprehensive overview of the origin, synthesis, mechanism of action, and biological efficacy of **Delisens**[™] peptide, supported by quantitative data and detailed experimental protocols.

Introduction

Sensitive skin is a complex condition characterized by subjective sensations of discomfort, such as stinging, burning, and itching, often without visible signs of irritation. A key pathological mechanism underlying these symptoms is neurogenic inflammation, which is mediated by the interaction of the cutaneous nervous and immune systems. A pivotal receptor in this process is the Proteinase-Activated Receptor-2 (PAR-2), which is expressed on various skin cells, including keratinocytes, mast cells, and sensory neurons. Activation of PAR-2 by endogenous or exogenous proteases triggers a signaling cascade that leads to the release of proinflammatory mediators, resulting in the characteristic symptoms of sensitive skin.

Delisens™ (Acetyl Hexapeptide-49) is a rationally designed hexapeptide that acts as an antagonist to the PAR-2 receptor. By modulating its activity, **Delisens™** effectively mitigates the



inflammatory cascade, soothes the skin, and helps to restore the skin's natural barrier function.

Origin and Discovery

Delisens™ is a synthetic biomimetic peptide developed by Lipotec (now a part of Lubrizol). While the specific details of the initial screening process are proprietary, the development of Acetyl Hexapeptide-49 was a result of a targeted research program aimed at identifying peptide sequences with high affinity and antagonistic activity towards the PAR-2 receptor. The acetylation of the N-terminus and amidation of the C-terminus are common strategies in peptide design to enhance stability against enzymatic degradation and improve skin penetration. The amino acid sequence, Acetyl-Arg-Leu-Ile-Glu-Trp-Ser-NH2, was optimized for its ability to effectively compete with activating ligands of PAR-2, thereby reducing the downstream inflammatory signaling.

Synthesis of Delisens™ Peptide (Acetyl Hexapeptide-49)

Delisens™ peptide is synthesized using a standard solid-phase peptide synthesis (SPPS) methodology, typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Representative Solid-Phase Synthesis Protocol

- Resin: Rink Amide resin is commonly used to generate the C-terminal amide.
- Amino Acid Protection: Fmoc is used for the temporary protection of the α-amino group of the amino acids. Side chains of reactive amino acids are protected with acid-labile groups (e.g., Pbf for Arginine, tBu for Glutamic Acid, and Serine, Boc for Tryptophan).
- Synthesis Cycle:
 - Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of piperidine in dimethylformamide (DMF).
 - Coupling: The next Fmoc-protected amino acid is activated with a coupling agent (e.g., HBTU, HATU, or DIC/HOBt) and coupled to the deprotected N-terminus of the growing peptide chain.



- Washing: The resin is washed with DMF to remove excess reagents and by-products. This
 cycle is repeated for each amino acid in the sequence (Ser, Trp, Glu, Ile, Leu, Arg).
- N-terminal Acetylation: After the final coupling and deprotection of the N-terminal amino acid (Arginine), the peptide is acetylated using acetic anhydride.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain
 protecting groups are removed simultaneously using a cleavage cocktail, typically containing
 trifluoroacetic acid (TFA) as the main cleavage agent, with scavengers (e.g., water,
 triisopropylsilane) to protect sensitive residues.
- Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (>95%).
- Lyophilization: The purified peptide is lyophilized to obtain a stable, white powder.

Mechanism of Action: PAR-2 Modulation

Delisens[™] functions as a competitive antagonist of the PAR-2 receptor. In the skin, PAR-2 is activated by serine proteases, which cleave the receptor's N-terminal domain, exposing a tethered ligand that self-activates the receptor. This activation leads to the coupling of G-proteins (primarily Gg/11) and the recruitment of β-arrestin.

- Gq/11 Pathway: Activation of Gq/11 leads to the stimulation of phospholipase C (PLC),
 which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the
 release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade
 ultimately leads to the activation of transcription factors such as NF-κB, which upregulate the
 expression of pro-inflammatory cytokines like IL-6 and IL-8.
- β-Arrestin Pathway: Recruitment of β-arrestin can also initiate downstream signaling pathways that contribute to inflammation and pain signaling.

Delisens™ peptide is thought to bind to the extracellular domain of PAR-2, preventing the conformational changes required for receptor activation by its tethered ligand. This blockade inhibits the downstream signaling cascades, leading to a reduction in the release of inflammatory mediators.



Quantitative Data on Biological Efficacy

The efficacy of **Delisens™** has been demonstrated in a series of in-vitro and in-vivo studies.

Table 1: In-Vitro Efficacy of **Delisens™** Peptide

Parameter	Assay	Results
PAR-2 Activity Reduction	PAR-2 agonist-induced calcium flux in keratinocytes	Up to 80% reduction
IL-6 Release Inhibition	PAR-2 agonist-induced IL-6 release in keratinocytes	Up to 69.6% reduction
IL-8 Release Inhibition	PAR-2 agonist-induced IL-8 release in keratinocytes	Up to 71.5% reduction
Skin Barrier Restoration	In-vitro scratch assay on keratinocyte monolayer	Increased rate of wound closure
Hydration Improvement	In-vivo study (1 week application)	+34% increase in skin hydration

Experimental Protocols

In-Vitro: Inhibition of PAR-2 Agonist-Induced Cytokine Release

- Cell Culture: Primary human epidermal keratinocytes are cultured in appropriate media until confluent.
- Stimulation: Cells are pre-incubated with various concentrations of Delisens™ peptide for a specified time (e.g., 1 hour). Subsequently, a PAR-2 agonist (e.g., SLIGKV-NH2 at a concentration of 100 μM) is added to the culture medium to induce an inflammatory response.
- Cytokine Measurement: After an incubation period (e.g., 24 hours), the supernatant is collected, and the concentrations of IL-6 and IL-8 are quantified using a standard enzymelinked immunosorbent assay (ELISA).

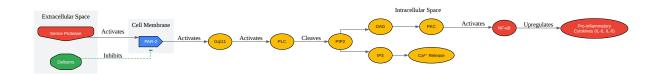


Data Analysis: The percentage inhibition of cytokine release by **Delisens™** is calculated relative to the control (cells treated with the PAR-2 agonist alone).

In-Vivo: Lactic Acid Stinging Test

- Subjects: A panel of healthy volunteers with self-perceived sensitive skin is selected.
- Procedure: A standardized solution of lactic acid (e.g., 10%) is applied to the nasolabial fold
 of each subject. Immediately after, a formulation containing Delisens™ peptide (e.g., 2%) is
 applied to the same area. A placebo formulation is applied to the contralateral nasolabial
 fold.
- Evaluation: Subjects are asked to rate the intensity of the stinging sensation at specific time points (e.g., 2, 5, and 10 minutes) using a visual analog scale (VAS) or a numerical rating scale (e.g., 0-10).
- Data Analysis: The scores for the **Delisens™**-treated side are compared to the placebotreated side to determine the soothing efficacy of the peptide.

Visualizations Signaling Pathway of PAR-2 and Inhibition by Delisens™



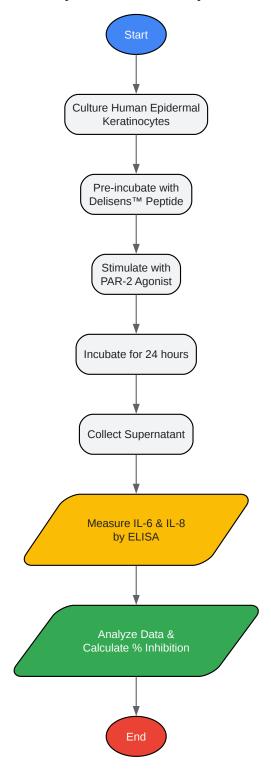
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Caption: PAR-2 signaling pathway and its inhibition by **Delisens™** peptide.



Experimental Workflow for In-Vitro Cytokine Release Assay

In-Vitro Cytokine Release Assay Workflow





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Caption: Workflow for in-vitro cytokine release assay.

Conclusion

Delisens™ (Acetyl Hexapeptide-49) is a well-characterized synthetic peptide that offers a targeted approach to managing the symptoms of sensitive skin. Its mechanism of action, centered on the antagonism of the PAR-2 receptor, is supported by robust in-vitro and in-vivo data. The ability of **Delisens™** to reduce neurogenic inflammation, restore skin barrier function, and improve hydration makes it a valuable active ingredient for cosmetic and dermo-cosmetic formulations aimed at providing comfort and relief to individuals with sensitive skin. Further research into the nuances of its interaction with the PAR-2 receptor and its downstream signaling pathways could unveil additional therapeutic applications.

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